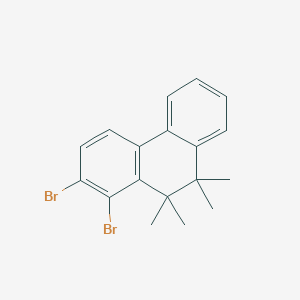
1,2-Dibromo-9,9,10,10-tetramethyl-9,10-dihydrophenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dibromo-9,9,10,10-tetramethyl-9,10-dihydrophenanthrene is an organic compound with a complex structure It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of bromine atoms and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dibromo-9,9,10,10-tetramethyl-9,10-dihydrophenanthrene typically involves the bromination of 9,9,10,10-tetramethyl-9,10-dihydrophenanthrene. The reaction is carried out using bromine (Br2) in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar bromination reactions on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dibromo-9,9,10,10-tetramethyl-9,10-dihydrophenanthrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding 9,9,10,10-tetramethyl-9,10-dihydrophenanthrene.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 9,9,10,10-tetramethyl-9,10-dihydrophenanthrene.
Oxidation: Carboxylic acids or other oxidized derivatives of the methyl groups.
Wissenschaftliche Forschungsanwendungen
1,2-Dibromo-9,9,10,10-tetramethyl-9,10-dihydrophenanthrene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,2-Dibromo-9,9,10,10-tetramethyl-9,10-dihydrophenanthrene involves its interaction with molecular targets through its bromine atoms and methyl groups. The bromine atoms can participate in halogen bonding, while the methyl groups can influence the compound’s hydrophobic interactions. These interactions can affect various molecular pathways and biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Dihydrophenanthrene: Lacks the bromine atoms and methyl groups, making it less reactive in certain chemical reactions.
2,6-Dibromo-9,9,10,10-tetramethyl-9,10-dihydro-anthracene: Similar structure but with different bromination pattern.
4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene: Contains tert-butyl groups instead of methyl groups, leading to different chemical properties.
Uniqueness
1,2-Dibromo-9,9,10,10-tetramethyl-9,10-dihydrophenanthrene is unique due to its specific bromination pattern and the presence of four methyl groups
Eigenschaften
CAS-Nummer |
42720-04-7 |
|---|---|
Molekularformel |
C18H18Br2 |
Molekulargewicht |
394.1 g/mol |
IUPAC-Name |
1,2-dibromo-9,9,10,10-tetramethylphenanthrene |
InChI |
InChI=1S/C18H18Br2/c1-17(2)13-8-6-5-7-11(13)12-9-10-14(19)16(20)15(12)18(17,3)4/h5-10H,1-4H3 |
InChI-Schlüssel |
MIQCVKLGZBMZKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2C3=C(C1(C)C)C(=C(C=C3)Br)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


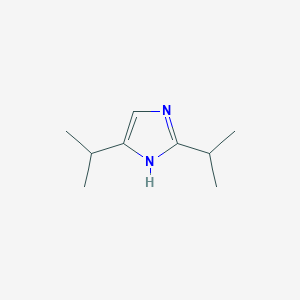
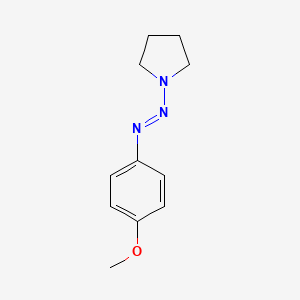


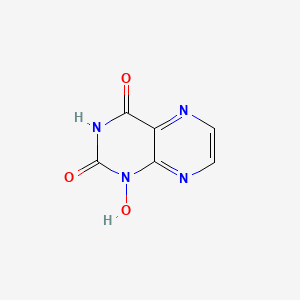
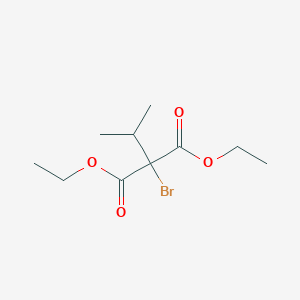




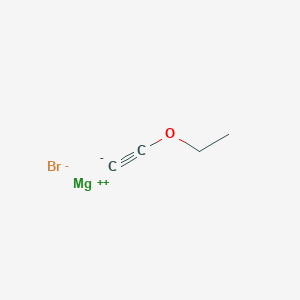
![[(Phenylethynyl)sulfanyl]benzene](/img/structure/B14673778.png)


